3-Hydroxymethylantipyrine

Drug Metabolism Cytochrome P450 CYP2C9

3-Hydroxymethylantipyrine (3-HMA) is the definitive endpoint for quantifying combined CYP2C9 and CYP1A2 catalytic activity. Unlike 4-hydroxyantipyrine or norantipyrine, 3-HMA provides a specific, non-interchangeable index of these hepatic pathways, making it essential for metabolic phenotyping and drug-drug interaction studies. Procuring this high-purity reference standard is mandatory for accurate in vitro hepatocyte/microsome assays and for developing validated HPLC/GC-MS methods where intra- and inter-assay precision <5% is required.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 18125-49-0
Cat. No. B092689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethylantipyrine
CAS18125-49-0
Synonyms3-HMAP
3-hydroxymethylantipyrine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N1C2=CC=CC=C2)CO
InChIInChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyJBJKAGOWIZGVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethylantipyrine (CAS 18125-49-0) Analytical Standard for Oxidative Drug Metabolism Research


3-Hydroxymethylantipyrine (3-HMA) is a major primary metabolite of antipyrine, a classic probe drug for assessing hepatic oxidative metabolism [1]. Unlike its parent compound, 3-HMA is a pyrazolone derivative with a specific hydroxymethyl modification [2]. This compound is not typically used for its intrinsic pharmacological activity but is instead an essential, well-characterized reference material for analytical chemistry and drug metabolism studies [3].

Precision in Antipyrine Metabolite Studies: Why 3-Hydroxymethylantipyrine Cannot Be Replaced by In-Class Analogs


In the context of drug metabolism research using the antipyrine probe, generic substitution with other antipyrine metabolites like 4-hydroxyantipyrine (4-OHA) or norantipyrine (NORA) is scientifically invalid. Each metabolite is formed by a distinct, though partially overlapping, panel of cytochrome P450 (CYP) enzymes [1]. Consequently, their quantification provides a specific, non-interchangeable index of the activity of different hepatic enzyme pathways [2]. Using an incorrect reference standard or a crude mixture would directly compromise the accuracy and interpretability of metabolic phenotyping and drug-drug interaction studies [3].

Product-Specific Quantitative Evidence for 3-Hydroxymethylantipyrine (3-HMA) Analytical Reference Standard


Distinct CYP Enzyme Involvement of 3-HMA vs. Other Antipyrine Metabolites

3-Hydroxymethylantipyrine (3-HMA) formation is a more specific marker for certain hepatic CYP enzymes compared to the other major antipyrine metabolite, norantipyrine (NORA). In human liver microsome studies, anti-CYP2C antibodies inhibited 3-HMA formation by 58-80%, demonstrating a strong but not absolute dependence on the CYP2C subfamily. In contrast, the same antibodies inhibited NORA formation by 75-100% [1]. This indicates that while both are formed by CYP2C enzymes, NORA formation is a more exclusive marker for this subfamily, whereas 3-HMA formation integrates a broader enzymatic contribution, including significant roles for CYP1A2 [2].

Drug Metabolism Cytochrome P450 CYP2C9 CYP1A2

Heritability as a Measure of Genetic Control: 3-HMA vs. 4-Hydroxyantipyrine

The rate of 3-HMA formation is under less stringent genetic control compared to the formation of 4-hydroxyantipyrine (4-HA). In a controlled twin study, the calculated heritability for the rate constant of 4-HA formation was 0.88, indicating a very strong genetic component. In contrast, the heritability for 3-HMA formation was lower, at 0.70 [1]. This quantitative difference implies that environmental and other non-genetic factors play a more substantial role in modulating the CYP enzymes responsible for 3-HMA production.

Pharmacogenetics Heritability Twin Study

Differential In Vivo Response to CYP1A2 Inhibition: Ciprofloxacin Impact on 3-HMA vs. NORA

In a preclinical rat model of CYP1A2 inhibition via ciprofloxacin pretreatment, the urinary excretion of the three main antipyrine metabolites was impacted differently. The urinary excretion of norantipyrine (NORA) was most severely reduced by 73%, while 3-HMA excretion was decreased by 54%, and 4-hydroxyantipyrine by 43% (P < 0.001 for all) [1]. This differential sensitivity demonstrates that 3-HMA formation is less reliant on CYP1A2 than NORA formation, aligning with in vitro enzyme mapping data [2].

Drug-Drug Interaction Ciprofloxacin CYP1A2

Quantitative Differences in Formation Clearance Across Patient Populations

The formation clearance of 3-HMA is a sensitive and specific biomarker that responds differently to disease states compared to the parent drug antipyrine. In patients with cystic fibrosis, the overall clearance of antipyrine was not significantly different from controls (1.0 ± 0.7 vs. 0.8 ± 0.3 ml/min/kg). However, the formation clearance specifically for 3-HMA was significantly greater in these patients [1]. Conversely, in patients with hepatic impairment, the mean 3-HMA formation clearance decreased by 23%, from 0.1803 ± 0.1260 h⁻¹ in normal subjects to 0.1382 ± 0.0926 h⁻¹, a change that was not statistically significant (P > 0.05) [2].

Hepatic Impairment Cystic Fibrosis Formation Clearance

Core Applications of 3-Hydroxymethylantipyrine (3-HMA) in Analytical and Preclinical Research


In Vitro CYP2C9 and CYP1A2 Phenotyping and Drug-Drug Interaction Studies

3-HMA is the definitive endpoint for quantifying the combined catalytic activity of CYP2C9 and CYP1A2 in human liver microsomes or hepatocytes. Its formation rate, when measured using high-purity analytical standards [1], provides a more nuanced readout than NORA (more CYP2C-dependent) or 4-HA (more CYP3A4-dependent). This makes 3-HMA the essential reference material for in vitro studies assessing the potential for drug-drug interactions involving moderate inhibitors of these key metabolic enzymes [2].

Pharmacogenetic Research on Gene-Environment Interactions

Given its lower heritability (0.70) compared to other metabolites like 4-HA (0.88) [1], the rate of 3-HMA formation is a more sensitive biomarker for environmental and non-genetic influences on CYP1A2 and CYP2C9 activity. Procurement of pure 3-HMA is mandatory for laboratories conducting longitudinal or twin studies aimed at disentangling the genetic versus environmental determinants of human drug metabolism.

Clinical Diagnostic of Hepatic Functional Reserve in Specific Disease States

As a secondary metabolite of the antipyrine probe, 3-HMA's formation clearance is a unique diagnostic parameter. Its selective increase in conditions like cystic fibrosis [1], contrasted with its lack of significant change in other forms of hepatic impairment [2], provides a specific diagnostic window into the functional status of particular CYP pathways. A high-purity 3-HMA standard is required for the accurate, quantitative urinary or plasma analysis that underpins these clinical research applications.

Method Development and Validation for Multiplex Metabolite Quantification

3-HMA is a critical component in the development and validation of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for the simultaneous quantification of antipyrine and its metabolites [1]. The availability of a pure, well-characterized standard is essential for establishing retention times, calibration curves, and quality control metrics. Method validation data confirm that intra- and inter-assay precision for 3-HMA can be achieved at <5%, which is directly dependent on the quality of the reference material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxymethylantipyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.